molecular formula C29H29N3O3S B11060783 2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide

2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide

Cat. No.: B11060783
M. Wt: 499.6 g/mol
InChI Key: VQGYAQYFUXPMGS-XYGWBWBKSA-N
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Description

2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide is a complex organic compound that features a mesityl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include mesityl derivatives, methoxyphenyl compounds, and imidazole precursors. Common reaction conditions involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the imidazole ring may produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.

Industry

In the industry, this compound might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide
  • **4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • **2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide

Uniqueness

This compound is unique due to its combination of a mesityl group, a methoxyphenyl group, and an imidazole ring, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1-(2,4,6-trimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C29H29N3O3S/c1-18-14-20(3)27(21(4)15-18)32-28(34)25(16-22-10-12-23(35-5)13-11-22)31-29(32)36-17-26(33)30-24-9-7-6-8-19(24)2/h6-16H,17H2,1-5H3,(H,30,33)/b25-16-

InChI Key

VQGYAQYFUXPMGS-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CSC2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2C4=C(C=C(C=C4C)C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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